molecular formula C13H18ClN3O B12232695 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12232695
M. Wt: 267.75 g/mol
InChI Key: SOWYPEBAQLNJLA-UHFFFAOYSA-N
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Description

2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a compound that features a phenol group substituted with a 1,3-dimethylpyrazol-4-yl moiety via a methylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative.

    Reduction: The imine intermediate formed during synthesis can be reduced to form the final product.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: The final product, this compound.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole moiety may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,3-Dimethylpyrazol-4-yl)methylamino]ethanol: Similar structure but with an ethanol group instead of a phenol group.

    2-(1,3-Dimethylpyrazol-4-yl)-4-methylquinoline;hydrochloride: Contains a quinoline moiety instead of a phenol group.

Uniqueness

2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to the presence of both a phenol group and a pyrazole moiety, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17;/h3-6,9,14,17H,7-8H2,1-2H3;1H

InChI Key

SOWYPEBAQLNJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2O)C.Cl

Origin of Product

United States

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